CID 45157476
Description
Historical Context of Saccharin (B28170) Discovery and Chemical Evolution
The story of saccharin began in 1879 at Johns Hopkins University, a discovery attributed to chemists Constantin Fahlberg and Ira Remsen. uobaghdad.edu.iqrdd.edu.iq While investigating the oxidation of o-toluenesulfonamide (B73098), Fahlberg serendipitously noticed a sweet taste on his hand, which he traced back to the compound he was working with, later named saccharin. uobaghdad.edu.iq This accidental discovery marked the advent of the first commercially successful artificial sweetener.
The initial form of saccharin, often referred to as acid saccharin, had limited solubility in water. chemicalbook.com This characteristic spurred further chemical investigation to enhance its applicability. The evolution led to the development of its salts, with the sodium salt becoming particularly prevalent. The dihydrate form, specifically, is a stable, crystalline powder. chemicalbook.com The synthesis of Saccharin Sodium Salt Dihydrate is typically achieved by neutralizing the acidic saccharin with sodium hydroxide (B78521) in an aqueous solution, followed by crystallization. chemicalbook.com
Evolution of Academic Research Perspectives on Saccharin Compounds
Academic research on saccharin compounds has traversed a long and often complex path. Initial studies focused on its synthesis and remarkable sweetness. However, the 20th century saw a significant shift in research focus towards its metabolic fate and biological interactions.
In recent years, the scientific lens has turned towards novel applications of saccharin and its derivatives beyond their sweetening properties. Research is now exploring their potential in fields such as electrochemistry and materials science. For instance, the saccharin anion has been investigated for its role in enhancing the performance of zinc anodes in batteries, suggesting its potential in modifying electrolytes for improved energy storage solutions. sigmaaldrich.comsigmaaldrich.com Furthermore, the unique electronic structure of the saccharin molecule continues to be a subject of study, with techniques like NMR spectroscopy being employed to understand its behavior in different ionic environments. nih.gov These contemporary research avenues highlight a departure from the historical focus and underscore the evolving scientific interest in the fundamental chemical properties and applications of saccharin compounds.
Chemical and Physical Properties of Saccharin Sodium Salt Dihydrate
The following table summarizes key chemical and physical properties of Saccharin Sodium Salt Dihydrate.
| Property | Value |
| Chemical Formula | C₇H₄NNaO₃S · 2H₂O sigmaaldrich.com |
| Molecular Weight | 241.20 g/mol sigmaaldrich.com |
| Appearance | White crystalline powder chemicalbook.com |
| Solubility in Water | 1000 g/L sigmaaldrich.com |
| pH (100 g/L in H₂O at 20 °C) | 6.0 - 7.5 sigmaaldrich.commerckmillipore.com |
| Melting Point | Decomposes at >300°C chemicalbook.com |
| Bulk Density | 600-800 kg/m ³ sigmaaldrich.commerckmillipore.com |
| CAS Number | 6155-57-3 sigmaaldrich.com |
Detailed Research Findings
Recent scientific investigations have expanded the application of Saccharin Sodium Salt Dihydrate into new and innovative domains. The table below outlines some of these detailed research findings.
| Research Area | Detailed Findings |
| Electrochemistry | The saccharin anion, derived from Saccharin Sodium Salt Dihydrate, has been shown to improve the performance of zinc anodes in batteries. It acts as an electrolyte additive that can help in creating a more stable and uniform deposition of zinc, thereby enhancing the battery's lifespan and efficiency. sigmaaldrich.comsigmaaldrich.com Studies using cyclic voltammetry have also explored its electrochemical behavior in various electrolytes. peacta.orgresearchgate.net |
| Materials Science | Saccharin Sodium Salt has been used as a nucleating agent in the production of certain polymers, such as polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov Its presence can influence the crystallization process of the polymer, affecting its final physical properties. |
| Sensory Science | Research has examined the behavioral responses to mixtures of saccharin with other compounds, such as quinine, in animal models. These studies contribute to a deeper understanding of taste perception and flavor enhancement. sigmaaldrich.comsigmaaldrich.com |
| Structural Chemistry | Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to investigate the electronic structure of the saccharinate ion in aqueous solutions. These studies have shown that common ions found in biological systems do not significantly alter the electronic structure of the saccharin molecule. nih.gov |
Structure
2D Structure
Properties
CAS No. |
6155-57-3 |
|---|---|
Molecular Formula |
C7H7NNaO4S |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
sodium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;dihydrate |
InChI |
InChI=1S/C7H5NO3S.Na.H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;/h1-4H,(H,8,9);;1H2 |
InChI Key |
ADGODYTXWSFUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.[Na+] |
melting_point |
greater than 572 °F (Decomposes) (NTP, 1992) |
Other CAS No. |
82385-42-0 |
physical_description |
White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |
Related CAS |
82385-42-0 |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Synonyms |
1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide Sodium Salt Dihydrate; 1,2-Benzisothiazolin-3-one 1,1-Dioxide Sodium Salt Dihydrate; Saccharin Sodium Dihydrate; Sodium Saccharin Dihydrate |
Origin of Product |
United States |
Synthesis and Advanced Manufacturing Process Research
Investigations into Historical Synthesis Pathways of Saccharin (B28170)
The journey of saccharin production is marked by two primary historical methods, each with its own set of chemical transformations and subsequent refinements aimed at improving efficiency and purity.
Remsen-Fahlberg Process Modifications and Derivatives
The original synthesis of saccharin, known as the Remsen-Fahlberg process, was developed in 1879. google.comwikipedia.org This pathway commences with toluene (B28343) as the starting material. The key steps of the classical process involve the reaction of toluene with chlorosulfonic acid, which yields a mixture of ortho- and para-toluenesulfonyl chloride. weebly.comchemistryviews.org The desired ortho isomer is then separated and reacted with ammonia (B1221849) to form o-toluenesulfonamide (B73098). weebly.com The final step is the oxidation of the methyl group to a carboxylic acid, which then cyclizes to form saccharin. weebly.com Common oxidizing agents used in this step include potassium permanganate. google.comweebly.com
A significant modification to this process was introduced by the von Heyden Chemical Works, which developed a more cost-effective method by converting toluene directly to toluenesulfonyl chlorides with chlorosulfonic acid, eliminating a separate sulfonation step. chemistryviews.org This streamlined approach eventually became the prevailing industrial method. chemistryviews.org Further refinements focused on the purification of the final product to remove impurities. chemistryviews.org
Maumee Process Refinements and Yield Optimization Studies
In the 1950s, an alternative route known as the Maumee process was developed, named after the Maumee Chemical Company in Toledo, Ohio. wikipedia.orgchemistryviews.org This synthesis begins with a different starting material, methyl anthranilate, which can be derived from phthalic anhydride (B1165640). chemistryviews.orgyoutube.com The core of the Maumee process involves the diazotization of methyl anthranilate using nitrous acid (generated from sodium nitrite (B80452) and hydrochloric acid). wikipedia.orgchemistryviews.org This is followed by a reaction with sulfur dioxide and chlorine, and finally, treatment with ammonia to yield saccharin. wikipedia.orgchemistryviews.org
A major advantage of the Maumee process is that it avoids the difficult separation of ortho and para isomers required in the Remsen-Fahlberg process. chemistryviews.org Research into this pathway has included studies on optimizing reaction conditions to improve yield and the characterization of impurities. For instance, studies have identified 5- and 6-aminosaccharin (B1214450) as polar impurities in saccharin produced via this method. nih.gov Patents related to this process describe specific conditions, such as reacting the diazonium salt solution with sulfur dioxide in the presence of a water-immiscible organic solvent and a decomposition catalyst to improve the process. google.comgoogle.com
Table 1: Comparison of Historical Saccharin Synthesis Pathways
| Feature | Remsen-Fahlberg Process | Maumee Process |
|---|---|---|
| Starting Material | Toluene weebly.comchemistryviews.org | Methyl Anthranilate (from Phthalic Anhydride) chemistryviews.orgyoutube.com |
| Key Intermediates | o-Toluenesulfonyl chloride, o-Toluenesulfonamide weebly.com | o-Methoxycarbonyl-benzenediazonium chloride google.com |
| Key Reactions | Chlorosulfonation, Ammonolysis, Oxidation weebly.com | Diazotization, Sulfonation, Oxidation, Ammonolysis wikipedia.orgchemistryviews.org |
| Primary Advantage | Established, well-understood process. | Avoids separation of ortho/para isomers. chemistryviews.org |
Contemporary Industrial Synthesis Methodologies for Saccharin Sodium Salt Dihydrate
Modern industrial production of saccharin sodium salt dihydrate builds upon these historical foundations, incorporating advanced chemical techniques to enhance efficiency, reduce environmental impact, and ensure high purity. The conversion of saccharin to its sodium salt dihydrate is typically achieved through neutralization with sodium hydroxide (B78521) or sodium carbonate in an aqueous solution, followed by crystallization.
Oxidation-Based Synthesis Routes
The oxidation step remains a critical part of saccharin synthesis, and research has focused on developing more efficient and environmentally benign oxidizing systems. While traditional methods used permanganates or dichromates, contemporary approaches explore a wider range of oxidants. google.comweebly.com
Table 2: Selected Oxidizing Agents in Saccharin Synthesis
| Oxidizing Agent | Process Context | Reference |
|---|---|---|
| Potassium Permanganate | Traditional Remsen-Fahlberg | google.comweebly.com |
| Chromic Acid | Traditional Remsen-Fahlberg | weebly.com |
| Chromium Oxide & Periodic Acid | Enhanced Remsen-Fahlberg | google.com |
| Hydrogen Peroxide, Chlorine, Ozone | Novel Synthesis Routes | google.com |
Multi-Step Reaction Pathway Analyses
The synthesis of saccharin, involving multiple sequential chemical transformations, presents a significant process control challenge. nih.govnih.gov Modern chemical manufacturing increasingly relies on Process Analytical Technology (PAT) to monitor and control these complex reaction pathways in real-time. nih.govresearchgate.net This involves the integration of various analytical tools directly into the production line.
Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis) spectroscopy, and Infrared (IR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products at each stage of the synthesis. nih.govresearchgate.net By applying advanced data analysis models, manufacturers can gain a deeper understanding of the reaction kinetics, identify potential impurities, and optimize process parameters to ensure consistent product quality and yield. nih.govnih.gov While specific applications in saccharin production are proprietary, the principles of PAT are broadly applicable to improving the robustness of any multi-step chemical synthesis. nih.govresearchgate.net
Development of Novel Synthetic Strategies for Saccharin Sodium Salt Dihydrate
Research continues into fundamentally new ways to construct the saccharin molecule, often driven by the principles of green chemistry, which seeks to reduce waste and use less hazardous materials.
One innovative approach starts with 2-chlorobenzamide (B146235). google.com This process involves a thiolation reaction, followed by an oxidative cyclization and a final oxidation step to yield saccharin. google.com This route is notable for being shorter and having the potential for a "one-pot" synthesis, which reduces the need for isolating intermediates. google.com Furthermore, the solvents used can be recycled, lowering costs and minimizing environmental pollution. google.com
Another area of advanced research involves using the core saccharin structure as a scaffold to build new, complex molecules. nih.govnih.gov For example, the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," allows for the efficient synthesis of a diverse library of saccharin-1,2,3-triazole conjugates. nih.govnih.govmdpi.com While this research focuses on creating derivatives rather than the parent compound, these strategies showcase modern synthetic methodologies that could potentially be adapted for the primary synthesis of saccharin itself in the future. nih.govnih.gov These novel strategies highlight a move towards more efficient, cost-effective, and environmentally sustainable production methods. google.comrsc.org
Exploration of Alternative Precursor Chemistries
The traditional industrial synthesis of saccharin has predominantly relied on two main routes: the Remsen-Fahlberg process and the Maumee process. The Remsen-Fahlberg method, the original route to saccharin, starts with toluene. wikipedia.org An alternative approach begins with o-chlorotoluene. wikipedia.org Fahlberg's industrial method involved the sulfonation of toluene with sulfuric acid, creating a mixture of ortho- and para-toluenesulfonic acids. chemistryviews.org This mixture was then converted to sulfonyl chlorides using phosphorus pentachloride. chemistryviews.org
In the 1950s, a more efficient process was developed by the Maumee Chemical Company. wikipedia.orgchemistryviews.org This route begins with phthalic anhydride, which is used to produce methyl anthranilate. chemistryviews.orgwikipedia.org The methyl anthranilate then undergoes a series of reactions including diazotization with nitrous acid, followed by treatment with sulfur dioxide, chlorine, and finally ammonia to yield saccharin. wikipedia.orgchemistryviews.org Industrially, anthranilic acid, produced from phthalic anhydride, serves as a key intermediate in saccharin production. wikipedia.org The synthesis from phthalic anhydride can involve several steps: amidation, Hofmann degradation, esterification, diazotization, a substitution reaction, chlorination, and an ammonolysis reaction. google.comscispace.comgoogle.com
Research into alternative precursors aims to address challenges associated with traditional methods, such as the use of hazardous materials and the generation of carcinogenic intermediates like o-toluenesulfonamide in older toluene-based processes. google.com One explored alternative involves using 2-chlorobenzamide as a starting material. google.com This process involves a thio reaction with a sulfur-containing reagent to produce 2-mercaptobenzamide, which then undergoes oxidative cyclization and a subsequent oxidation reaction to form saccharin. google.com This method is noted for having readily available and lower-cost raw materials, and it allows for a "one-pot" synthesis without the need to purify intermediates, making it more efficient for large-scale production. google.com
Another route starts with the diazotization of an anthranilic acid ester to form an aqueous solution of a diazonium salt, such as o-methoxycarbonylbenzenediazonium chloride. google.com This intermediate is then reacted with sulfur dioxide. google.com This method has been investigated to create a simpler and more economical synthesis process compared to earlier techniques that required handling large volumes of water or using liquid SO2. google.com
The following table summarizes the key precursor chemistries and their corresponding synthesis routes.
Table 1: Comparison of Precursor Chemistries for Saccharin Synthesis| Precursor | Key Intermediates/Reagents | Synthesis Route Summary | References |
|---|---|---|---|
| Toluene | o- and p-toluenesulfonic acids, o-toluenesulfonyl chloride | Remsen-Fahlberg process: Sulfonation of toluene, followed by conversion to sulfonyl chloride, amidation, and oxidation. | wikipedia.orgchemistryviews.org |
| Phthalic Anhydride | Methyl anthranilate, o-sulfonylchloride methylbenzoate | Maumee process: Conversion to methyl anthranilate, followed by diazotization, reaction with SO2, chlorine, and ammonia. | wikipedia.orgchemistryviews.orgwikipedia.orgscispace.com |
| 2-Chlorobenzamide | 2-Mercaptobenzamide, 1,2-benzisothiazol-3-one | Thiolation followed by oxidative cyclization and subsequent oxidation to form saccharin. | google.com |
| Anthranilic Acid Ester (e.g., Methyl anthranilate) | o-Methoxycarbonylbenzenediazonium chloride, methyl benzoate-o-sulfochloride | Diazotization of the ester, reaction with SO2 in the presence of a catalyst, oxidation, and reaction with aqueous ammonia. | google.comnih.gov |
Green Chemistry Approaches in Saccharin Synthesis
Modern research in saccharin synthesis places a strong emphasis on "green chemistry" principles, aiming to develop more environmentally benign, efficient, and safer manufacturing processes. rsc.org These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
A significant area of green chemistry research involves the use of novel catalysts. Saccharin itself, being a non-toxic and inexpensive Brønsted acid (pKa 2.32), has been effectively used as an organocatalyst in various organic reactions, such as the synthesis of N-substituted 2,5-dimethylpyrroles and quinoxalines. rsc.org Derivatives of saccharin are also being developed as green catalysts. For instance, saccharin-N-sulfonic acid (SaSA) has been synthesized as a stable and reusable solid-acid catalyst. rsc.org The synthesis involves reacting saccharin with chlorosulfonic acid, a process where the only byproduct, HCl, is removed as a gas, simplifying the workup. rsc.org SaSA has been successfully used in reactions like the synthesis of N,N′-alkylidene bisamides under solvent-free conditions. rsc.org
Ionic liquids (ILs) represent another frontier in green synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. nih.govrsc.org Saccharin-based ionic liquids, such as [Bmim]Sac, have been synthesized and used as sustainable and biodegradable catalysts. nih.govrsc.org These ILs can act as dual-activation catalysts, where both the cation and the saccharinate anion participate in the reaction mechanism, leading to higher yields and cleaner reaction conditions. nih.govrsc.org They have been successfully applied in Domino Knoevenagel–Michael reactions to produce various heterocyclic scaffolds in aqueous media, highlighting their environmental benefits. rsc.org
Process modifications to reduce environmental impact are also a key aspect of green chemistry. In the phthalic anhydride route, using liquid ammonia instead of aqueous ammonia for the ammonolysis reaction has been shown to reduce the ammonia nitrogen emissions in wastewater by approximately 50%. scispace.comgoogle.com Furthermore, efforts are being made to replace toxic oxidizing agents like chromium oxide (CrO3), which was traditionally used in the Remsen-Fahlberg process. google.comgoogle.com Research has explored using a combination of chromium oxide and periodic acid (H5IO6) to create a more efficient and economical oxidation of o-toluenesulfonamide. google.com Solvent-free synthesis is another important green strategy; for example, sulfonephthaleins can be synthesized in a single pot from saccharin and phenol (B47542) using H2SO4 as a condensing agent without any solvent, making the process more economical and environmentally friendly. researchgate.net While not yet applied to saccharin itself, the use of immobilized enzymes, such as lipase (B570770), for synthesis in organic solvents has shown promise in producing related sugar-based compounds, indicating a potential future direction for enzymatic saccharin synthesis. nih.gov
The following table details various green chemistry approaches in the context of saccharin synthesis.
Table 2: Green Chemistry Innovations in Saccharin Synthesis| Approach | Description | Key Advantages | References |
|---|---|---|---|
| Saccharin-Based Catalysts | Using saccharin or its derivatives (e.g., Saccharin-N-sulfonic acid) as recyclable, solid-acid, or organocatalysts. | Non-toxic, low cost, environmentally benign, high catalytic activity, and easy to handle. | rsc.org |
| Ionic Liquids (ILs) | Synthesis and use of functional ionic liquids like [Bmim]Sac as catalysts and reaction media. | Low vapor pressure, biodegradable, non-toxic, recyclable, enables dual activation catalysis, and allows for reactions in aqueous media. | nih.govrsc.org |
| Process Modification | Replacing aqueous ammonia with liquid ammonia in the ammonolysis step. | Significantly reduces ammonia nitrogen pollution in wastewater. | scispace.comgoogle.com |
| Alternative Oxidants | Replacing or reducing the use of hazardous oxidizing agents like chromium oxide. | Reduces environmental pollution caused by heavy metals. | google.comgoogle.com |
| Solvent-Free Synthesis | Conducting reactions without a solvent, using a reactant as the medium. | Reduces solvent waste, lowers costs, and simplifies purification. | researchgate.net |
| Enzymatic Synthesis | Use of enzymes like lipase as biocatalysts (demonstrated for related compounds). | High selectivity, mild reaction conditions, and environmentally friendly. | nih.gov |
Compound Names
Structural Characterization and Solid State Chemistry of Saccharin Sodium Salt Dihydrate
Crystallographic Investigations of Saccharin (B28170) Sodium Salt Dihydrate Polymorphs
The commercially available form of sodium saccharin is a hydrate (B1144303), which has been shown to possess a remarkably complex crystal structure. researchgate.net Investigations have revealed the existence of multiple polymorphic and hydrated forms, each with distinct structural characteristics. researchgate.net
In the solid state, sodium saccharin can exist in at least three forms: an anhydrate, a 2/3 hydrate which is triclinic, and a 15/8 hydrate which is monoclinic. researchgate.netresearchgate.net The commercially recognized "dihydrate" is, in fact, a complex superstructure with an unusual stoichiometry of Na(sac)·(15/8)H₂O. researchgate.net This structure is notable for its large asymmetric unit containing 362 atoms, with both ordered and disordered regions within the crystal. researchgate.net The dehydration of higher hydrate forms, such as a 4.75-hydrate, proceeds in steps, first losing water molecules not coordinated to the Na+ ions to form a 3.5-hydrate before a more significant structural reconstruction leads to the anhydrous phase. researchgate.net The system involving the monoclinic (15/8 hydrate) and triclinic (2/3 hydrate) forms is considered an enantiotropically related polymorph system. researchgate.net
Crystallographic analysis has been crucial in defining the specific parameters of these various forms. For the complex and commercially significant 15/8 hydrate, the structure has been determined to belong to the monoclinic crystal system.
Detailed studies have established its space group and unit cell characteristics. The structure possesses a large unit cell with Z' = 16 formula units in the asymmetric unit. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Formula Units in Asymmetric Unit (Z') | 16 | researchgate.net |
In contrast, the lower 2/3 hydrate crystallizes in the triclinic system. researchgate.net The existence of these distinct crystallographic forms underscores the compound's structural complexity.
High-resolution X-ray diffraction has provided a more accurate and detailed model of the sodium saccharin "dihydrate" (15/8 hydrate) structure. researchgate.net A study utilizing data collected up to a high resolution of 0.89 Å⁻¹ confirmed the unusual complexity of the superstructure. researchgate.net This high-resolution analysis was essential to accurately model the very large primitive unit cell (Z' = 16) and to understand the nature of the ordered and disordered domains within the crystal. researchgate.netmjcce.org.mk Such studies are critical for moving beyond average structural descriptions to appreciate the fine details that govern the material's properties. mjcce.org.mk
Hydrogen Bonding and Intermolecular Interactions in Crystal Structures
The intricate crystal packing of saccharin sodium salt dihydrate is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a dominant role.
Water molecules are not merely guests in the crystal lattice; they are fundamental to its structure and stability. researchgate.netrsc.org In the heavily hydrated 15/8 form, the crystal structure can be divided into regular (solid-like) and irregular (liquid-like) domains, a distinction imparted by the arrangement of the lattice water. researchgate.netmjcce.org.mk The water coordination geometry around the Na+ ion is noted to be more flexible compared to that in transition metal hydrates, which contributes to the specific hydration and dehydration behaviors of the salt. researchgate.net The dehydration process itself underscores the role of water; initial water loss comes from molecules not directly coordinated to the sodium ions, leading to a new hydrate phase while preserving the layered structure, demonstrating that the water molecules are integral to the crystal packing. researchgate.net
Phase Transition Phenomena in Hydrated Forms
The hydrated crystal structure of sodium saccharinate is not static; it undergoes reversible changes in response to temperature variations. These transformations involve rearrangements of the constituent ions and water molecules, leading to different structural phases with distinct properties.
Studies on sodium saccharinate 1.875-hydrate have revealed the existence of at least two phase transitions when the crystal is cooled from room temperature down to 20 K. These transitions are observed at approximately 120-130 K and 40-60 K. The different phases are designated as Phase I (300 to 130 K), Phase II (120 to 60 K), and Phase III (40 to 20 K). A notable discontinuity in the unit-cell parameters is observed, particularly at the first transition, suggesting a first-order phase transition. The transition to Phase III at lower temperatures is characterized by the formation of a twinned triclinic phase, as indicated by the splitting of diffraction maxima. Remarkably, these phase transitions are completely reversible; upon heating the crystal back to room temperature, its original structure is fully restored.
A particularly intriguing aspect of sodium saccharinate 1.875-hydrate's solid-state behavior is the presence of complex disordered states. At room temperature, the structure exhibits significant disorder, with a disordered region involving three sodium cations, four water molecules, and one saccharinate anion. The disordered components have occupancy ratios close to 0.50:0.50.
As the crystal is cooled, it generally moves towards a more ordered state. However, an unusual phenomenon known as "re-entrant disorder" occurs during the phase transition at around 120 K. Instead of becoming more ordered, the structure exhibits a sudden increase in disorder. Upon cooling from room temperature, the structure initially tends towards an ordered state, with disorder component ratios reaching approximately 0.90:0.10. Then, between 130 K and 120 K, a phase transition leads to an increase in disorder, with the component ratio shifting to about 0.65:0.35. This re-entrant behavior is a rare and complex phenomenon in crystallography.
The disorder within the crystal is not entirely random but is correlated. This means that the arrangement of the disordered entities is linked, and there are preferred local arrangements. The bonds between the disordered chemical entities reflect two alternative realizations of the structure, indicating a concerted or correlated disorder.
The phase transformations observed in sodium saccharinate 1.875-hydrate are classified as single-crystal-to-single-crystal (SCSC) transitions. This means that the integrity of the single crystal is maintained throughout the heating and cooling cycles, without fracturing or turning into a polycrystalline powder. The reversible nature of these SCSC transitions allows for detailed structural studies of the different phases within the same crystal. The ability to cycle between phases without crystal degradation is a key feature that enables the in-depth investigation of its complex structural chemistry.
Computational Modeling of Crystal Nucleation and Growth Mechanisms
The intricate crystal structure of sodium saccharinate hydrate, with its large asymmetric unit containing 362 atoms and significant regions of both order and disorder, presents it as an excellent model system for studying the fundamental processes of crystal nucleation and growth. nih.govacs.org While specific computational studies on the nucleation and growth of pure saccharin sodium salt dihydrate are not extensively detailed in the available literature, the general approaches of computational modeling are well-suited to unravel the complexities of its crystallization.
Computational methods such as molecular dynamics (MD) and density functional theory (DFT) are powerful tools for investigating crystallization phenomena at the molecular level. MD simulations can track the trajectories of individual atoms and molecules, providing insights into the dynamic processes of how ordered crystalline structures emerge from a disordered solution or melt. These simulations can help in understanding the formation of initial crystal nuclei and the subsequent growth processes.
For organic hydrates, computational studies often focus on the role of water molecules and hydrogen bonding in directing the crystal packing. Electrostatic potential maps and full interaction maps can be calculated to predict how molecules will interact and assemble. In the context of saccharin sodium salt dihydrate, such models could elucidate the interplay between the saccharin anions, sodium cations, and the extensive hydrogen-bonding networks of the water molecules that define the crystal structure. Given the observed complexity and disorder, computational models would be invaluable in interpreting experimental data and providing a more complete picture of the crystallization landscape of this compound.
Advanced Analytical Methodologies Development for Saccharin Sodium Salt Dihydrate
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography stands as a cornerstone for the separation and analysis of saccharin (B28170) sodium salt dihydrate from diverse and often complex sample matrices. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are among the most powerful and widely employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of saccharin sodium salt dihydrate, offering high resolution and sensitivity. researchgate.netjascoinc.com A common approach involves reversed-phase HPLC coupled with an ultraviolet (UV) detector. researchgate.net
Method development often utilizes a C18 column, which is effective for separating saccharin from other components. jascoinc.comgoogle.comnih.gov For instance, a robust method might employ a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) mixture, with detection at a wavelength of 230 nm. jascoinc.com To enhance the separation of saccharin from other compounds, especially in complex mixtures, ion-pair reagents like sodium alkyl sulfonates can be added to the mobile phase. google.com
Validation of HPLC methods is critical to ensure their accuracy, precision, and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For example, a developed HPLC method for determining sodium saccharin and acesulfame (B1210027) potassium demonstrated recovery rates of 96-101% for both analytes, with a limit of quantification for sodium saccharin at 0.025 g/kg. nih.gov Another study reported a detectable amount of 0.38 mg/kg with a recovery of 96.25%-101.75%. nih.gov
Below is an interactive data table summarizing typical HPLC conditions for saccharin sodium salt dihydrate analysis:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | CrestPak C18S (4.6 mm I.D. x 150 mm, 5 µm) jascoinc.com | Radial compression C18 (100 mm x 8 mm i.d.) nih.gov | C18 column google.com |
| Mobile Phase | 0.05 mol/L Phosphate buffer (pH 6.9)/Methanol (90/10) jascoinc.com | Not specified | Methanol and Ammonium acetate (B1210297) solution with sodium alkyl sulfonate google.com |
| Flow Rate | 1.0 mL/min jascoinc.com | Not specified | 0.5 - 1.5 mL/min google.com |
| Detection | UV at 230 nm jascoinc.com | UV at 220 nm nih.gov | UV at 225 - 235 nm google.com |
| Column Temperature | 40ºC jascoinc.com | Not specified | 20 - 40°C google.com |
High-Performance Thin Layer Chromatography (HPTLC) for Complex Matrices
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, versatile, and high-throughput alternative for the analysis of saccharin, particularly in complex matrices like food and pharmaceutical preparations. researchgate.netnih.goveurofinsus.com This technique allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool. nih.govnih.gov
In HPTLC, a sample is applied to a high-performance plate coated with a stationary phase, such as silica (B1680970) gel 60F254. researchgate.netresearchgate.net The plate is then developed in a chamber with a suitable mobile phase, which separates the components of the sample. For saccharin analysis, a mobile phase of ethyl acetate–carbon tetrachloride–acetic acid has been used successfully. researchgate.netresearchgate.net After development, the separated spots are visualized and quantified using a densitometer, typically in the reflectance/absorbance mode at a specific wavelength, such as 230 nm. researchgate.netresearchgate.net
The method's validity is established through parameters like linearity, detection limits, and recovery. One study reported a linear relationship for saccharin sodium salt in the concentration range of 300–1200 ng per spot. researchgate.net The limits of detection and quantification were found to be as low as 35 ng and 110 ng per spot, respectively. researchgate.netresearchgate.net The reliability of HPTLC is further demonstrated by good recovery values, often exceeding 100%. researchgate.netresearchgate.net
The following table presents data from an HPTLC method validation for saccharin determination:
| Parameter | Solvent System 1 (Methanol) | Solvent System 2 (Ethyl acetate-acetic acid) |
| Limit of Detection (LOD) | 35 ng/spot researchgate.netresearchgate.net | 45 ng/spot researchgate.netresearchgate.net |
| Limit of Quantification (LOQ) | 110 ng/spot researchgate.netresearchgate.net | 150 ng/spot researchgate.netresearchgate.net |
| Mean Recovery | 103.5% researchgate.netresearchgate.net | 102.3% researchgate.netresearchgate.net |
| Relative Standard Deviation (RSD) | 4.42% researchgate.netresearchgate.net | 2.53% researchgate.netresearchgate.net |
| Correlation Coefficient (r) | 0.998 researchgate.net | 0.995 researchgate.net |
Electrochemical and Spectroscopic Approaches in Characterization
Beyond chromatography, electrochemical and spectroscopic methods provide valuable insights into the quantitative and structural aspects of saccharin sodium salt dihydrate.
Differential Pulse Polarography Applications
Differential Pulse Polarography (DPP) is an electrochemical technique that has been applied to the determination of saccharin. While not as common as chromatographic methods for routine analysis, DPP can offer high sensitivity. This technique measures the current that flows as the potential is varied at a dropping mercury electrode. The resulting polarogram provides information about the concentration of the analyte. Research in this area has explored the development of electrodes with high selectivity for saccharin. researchgate.net
Infrared Absorption Spectrophotometry for Structural Elucidation
Infrared (IR) Absorption Spectrophotometry is a powerful tool for the structural characterization of saccharin sodium salt dihydrate. merckmillipore.com The IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the various functional groups present. nih.gov By analyzing the positions and intensities of these bands, the molecular structure can be confirmed. researchgate.net The IR spectrum of saccharin sodium salt dihydrate, for instance, will show characteristic peaks for the carbonyl (C=O) and sulfonyl (SO2) stretching vibrations. nist.govresearchgate.net This technique is often used for identity confirmation, as specified in pharmacopoeial monographs. merckmillipore.comuspnf.com
Hyphenated Techniques for Trace Analysis and Environmental Monitoring
To achieve even greater sensitivity and specificity, especially for trace analysis and environmental monitoring, chromatographic techniques are often "hyphenated" with powerful detection methods like mass spectrometry (MS). nih.govsaspublishers.comlongdom.org
The coupling of HPLC with mass spectrometry (LC-MS) is a particularly powerful combination for the determination of sweeteners like saccharin. researchgate.net LC-MS, and its more advanced tandem mass spectrometry version (LC-MS/MS), allows for the separation of complex mixtures followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments. researchgate.netnih.gov This makes it an ideal method for detecting trace levels of saccharin in various food matrices and environmental samples. researchgate.netsaspublishers.com For instance, a method using LC-ESI-MS/MS in negative ionization mode has been developed for the simultaneous determination of saccharin and other additives in food, monitoring the transition of the precursor ion (m/z = 182) to a specific product ion (m/z = 106). researchgate.net
The need for detecting low levels of analytes in complex matrices is a driving force behind the development of these advanced hyphenated techniques. chromatographyonline.com As environmental monitoring for emerging contaminants becomes increasingly important, the high sensitivity and specificity of methods like LC-MS will be crucial for tracking the presence of compounds like saccharin in the environment. saspublishers.com
Solid Phase Extraction-Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (SPE-LC/ESI-MS/MS)
The combination of Solid Phase Extraction (SPE) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a state-of-the-art approach for the determination of saccharin in various complex matrices. researchgate.net This methodology is prized for its high sensitivity and selectivity, allowing for the detection and quantification of trace levels of the compound.
The general workflow begins with SPE, a sample preparation technique used to isolate and concentrate saccharin from the sample matrix while removing interfering substances. researchgate.net This step enhances the accuracy and longevity of the subsequent chromatographic analysis. researchgate.net Polymeric reversed-phase sorbents, such as Oasis HLB, have demonstrated high efficiency in extracting saccharin and other artificial sweeteners from aqueous samples, providing good trueness with recoveries often ranging from 73% to 112%. researchgate.net
Following extraction, the analyte is introduced into an LC-MS/MS system. The liquid chromatography component separates saccharin from other co-extracted compounds based on their physicochemical properties. Reversed-phase liquid chromatography (RPLC) is often preferred over hydrophilic interaction liquid chromatography (HILIC) for providing better performance in the separation of artificial sweeteners. researchgate.net
The separated components then enter the mass spectrometer, where Electrospray Ionization (ESI) generates charged ions from the saccharin molecules. These ions are subsequently fragmented and detected by the tandem mass spectrometer (MS/MS). This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity by monitoring a unique precursor ion to product ion transition for saccharin. LC-MS/MS methods have been successfully developed for the simultaneous quantification of saccharin and other artificial sweeteners in various human matrices, achieving calibration ranges as low as 1–50 ng/ml. nih.gov The use of online SPE systems connected directly to the LC-MS/MS instrument can further streamline the process, increasing sample throughput and reproducibility. nih.govresearchgate.net
Table 1: Exemplary Parameters for SPE-LC/MS/MS Analysis of Saccharin
| Parameter | Description | Finding/Value |
| Sample Preparation | Solid Phase Extraction (SPE) | Oasis HLB cartridges are commonly reported for efficient extraction. researchgate.net |
| Chromatography | Liquid Chromatography (LC) | Reversed-phase mechanisms are typically employed for separation. researchgate.net |
| Ionization | Mass Spectrometry (MS) | Electrospray Ionization (ESI) is a frequently used ionization technique. nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | Quantification is often achieved using Multiple Reaction Monitoring (MRM). nih.gov |
| Linearity | Calibration Range | Achievable ranges of 1-50 ng/ml have been demonstrated in human plasma. nih.gov |
| Precision | Relative Standard Deviation (RSD) | Methods can achieve high precision with RSD values below 10%. researchgate.net |
Methodologies for Purity Profiling and Impurity Identification
Ensuring the purity of Saccharin Sodium Salt Dihydrate involves the identification and quantification of various potential impurities that may arise from the manufacturing process or degradation. A multi-technique approach is often necessary for a comprehensive purity profile.
Official pharmacopoeias provide standardized methods for assaying purity and identifying specific impurities. nih.gov For instance, the United States Pharmacopeia (USP) outlines procedures to limit impurities such as toluenesulfonamides. uspnf.com These methods can include titrations with perchloric acid or sodium hydroxide (B78521) for assaying purity and specific tests for heavy metals and other contaminants. nih.govfao.org
Chromatographic techniques are central to impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are powerful tools for separating, detecting, and characterizing organic impurities. nih.gov Research into commercial saccharin has identified several impurities soluble in organic solvents. oup.com
One study on saccharin produced by the Sherwin-Williams process detected low levels (approximately 10 ppm total) of solvent-extractable organic impurities. nih.gov The major process-related impurities identified were N-Methylsaccharin and methyl anthranilate. nih.gov However, a significant portion of contaminants were found to originate from packaging materials, including mineral oil, various fatty acid amides, plasticizers, and antioxidants. nih.gov Another investigation identified o-toluenesulfonamide (B73098) as a major impurity in commercial saccharin, alongside p-toluenesulfonamide (B41071) and various ditolylsulfones. oup.com
Table 2: Common Impurities Identified in Commercial Saccharin and Analytical Methods
| Impurity Name | Analytical Method(s) Used for Identification | Source Category |
| o-Toluenesulfonamide | Gas-Liquid Chromatography, GC-MS oup.com | Process-Related |
| p-Toluenesulfonamide | Gas-Liquid Chromatography, GC-MS oup.com | Process-Related |
| N-Methylsaccharin | HPLC, GC, GC-MS nih.gov | Process-Related |
| Methyl Anthranilate | HPLC, GC, GC-MS nih.gov | Process-Related |
| 1,2-Benzisothiazoline 1,1-dioxide | Gas-Liquid Chromatography, GC-MS oup.com | Process-Related |
| Diphenylsulfone | Gas-Liquid Chromatography, GC-MS oup.com | Process-Related |
| Ditolylsulfones (o,o′-, o,m′-, o,p′-, etc.) | Gas-Liquid Chromatography, GC-MS oup.com | Process-Related |
| Mineral Oil | HPLC, GC, GC-MS nih.gov | Packaging-Related |
| Fatty Acid Amides | HPLC, GC, GC-MS nih.gov | Packaging-Related |
Environmental Behavior and Degradation Pathways of Saccharin Sodium Salt Dihydrate
Occurrence and Distribution Studies in Environmental Compartments
Wastewater treatment plants (WWTPs) are primary conduits for saccharin (B28170) entering the environment. plymouth.ac.uk Although it is considered readily biodegradable, it is frequently detected in treated effluent, sewage sludge, and consequently in surface waters that receive this effluent. plymouth.ac.ukuni-lj.si
The concentration of saccharin in the influent of WWTPs shows significant geographical variation. plymouth.ac.uk Studies have reported concentrations ranging from 9.3-389.0 µg/L in Asia, 1.9-25.1 µg/L in North America, and 7.1-18.0 µg/L in Europe. plymouth.ac.uk In two German sewage treatment plants, influent concentrations were measured at approximately 40 µg/L. nih.gov Despite a high removal rate of over 94% for saccharin in these German plants, it is still detected in surface waters. plymouth.ac.uknih.gov In German surface waters, saccharin has been detected at concentrations up to several hundred nanograms per liter. nih.gov The widespread presence of saccharin and other artificial sweeteners in the aquatic environment has been confirmed in numerous studies. nih.gov
| Location/Matrix | Concentration Range | Reference |
|---|---|---|
| WWTP Influent (Asia) | 9.3-389.0 µg/L | plymouth.ac.uk |
| WWTP Influent (North America) | 1.9-25.1 µg/L | plymouth.ac.uk |
| WWTP Influent (Europe) | 7.1-18.0 µg/L | plymouth.ac.uk |
| WWTP Influent (Germany) | ~40 µg/L | nih.gov |
| Surface Waters (Germany) | Up to several hundred ng/L | nih.gov |
Saccharin can enter terrestrial environments through several pathways. acs.orgnih.gov One significant source is the application of manure from livestock, as saccharin is used as an additive in animal feed, particularly for piglets, and is largely excreted. acs.orgnih.govresearchgate.net Concentrations in liquid manure have been found at levels up to 12 mg/L, where it remains stable for at least two months. acs.orgnih.gov Other entry routes include fertilization with sewage sludge (containing 1-43 µg/L), irrigation with wastewater-polluted surface water, and leakage from sewers. acs.orgnih.govresearchgate.net Furthermore, saccharin has been identified as a soil metabolite of certain sulfonylurea herbicides. plymouth.ac.ukacs.orgnih.gov
Once in the soil, saccharin is subject to degradation. acs.orgnih.govresearchgate.net Soil incubation experiments have shown that saccharin degrades with a half-life of 3 to 12 days. acs.orgnih.govresearchgate.net Despite this biodegradability, its presence in soil can lead to leaching into groundwater, with observed concentrations reaching up to 0.26 µg/L, most likely due to the application of manure. acs.orgnih.govresearchgate.net
| Source/Parameter | Value/Range | Reference |
|---|---|---|
| Concentration in Liquid Manure | Up to 12 mg/L | acs.orgnih.gov |
| Concentration in Sewage Sludge | 1-43 µg/L | acs.orgnih.govresearchgate.net |
| Concentration in Groundwater | Up to 0.26 µg/L | acs.orgnih.govresearchgate.net |
| Degradation Half-life in Soil | 3-12 days | acs.orgnih.govresearchgate.net |
Abiotic Degradation Processes and Mechanisms
Due to the incomplete removal of saccharin in conventional WWTPs, research has focused on alternative treatment methods, particularly abiotic degradation processes.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes have demonstrated effectiveness in transforming saccharin in water. scientific.netnih.gov Both photocatalytic oxidation and photo-Fenton oxidation have been shown to effectively degrade saccharin sodium. scientific.net
Photocatalytic oxidation using a catalyst like titanium dioxide (TiO₂) has proven to be an effective method for saccharin degradation. scientific.neted.ac.uk The process generally follows pseudo-first-order kinetics. researchgate.netnih.gov In one study, under optimal conditions ([TiO₂]=250 mg/L), saccharin was completely degraded within 20 minutes using UV-LED irradiation and within 90 minutes under conventional blacklight (UV-BL) irradiation. ed.ac.ukresearchgate.net
The degradation mechanism begins with the hydroxylation of the saccharin molecule, leading to the formation of several isomeric transformation products. ed.ac.uk The reaction rate is influenced by factors such as the initial saccharin concentration, catalyst concentration, and the type of irradiation source. ed.ac.ukresearchgate.net The efficiency of the process is demonstrated by the complete degradation of saccharin and significant reduction in total organic carbon (TOC). scientific.net
| Irradiation Source | Catalyst Conc. | Time for Complete Degradation | Kinetic Model | Reference |
|---|---|---|---|---|
| UV-LED | 250 mg/L TiO₂ | 20 min | Pseudo-first-order | ed.ac.ukresearchgate.net |
| UV-BL | 250 mg/L TiO₂ | 90 min | Pseudo-first-order | ed.ac.ukresearchgate.net |
Photo-Fenton oxidation is another AOP that has been successfully applied to the degradation of saccharin. scientific.net This process also follows first-order reaction kinetics. scientific.net Research has identified the optimal ratio of reactants for effective degradation, with a SAC:H₂O₂:Fe²⁺ ratio of 5:60:1 yielding the best results. scientific.net
A related process, the electro-Fenton process, which electrochemically generates hydroxyl radicals, also shows high efficiency in removing saccharin. nih.govscilit.com The degradation follows pseudo-first-order kinetics, and the absolute rate constant for the reaction between saccharin and the hydroxyl radical has been determined to be (1.85 ± 0.01) × 10⁹ M⁻¹ s⁻¹. nih.gov Both photo-Fenton and electro-Fenton processes can achieve a significant reduction in total organic carbon (TOC), with reductions of about 93% reported, indicating substantial mineralization of the parent compound. scientific.net
Influence of Environmental Factors on Degradation Efficiency (pH, UV Irradiation, Catalyst Concentration)
The degradation efficiency of Saccharin Sodium Salt Dihydrate in the environment is significantly influenced by a combination of factors, primarily pH, the presence and intensity of Ultraviolet (UV) irradiation, and the concentration of photocatalysts. Advanced oxidation processes (AOPs) are a key mechanism for the breakdown of this persistent organic pollutant.
The pH of the surrounding medium plays a crucial role in the photocatalytic degradation of saccharin. Studies have shown that the degradation rate can be significantly affected by the pH of the solution, which influences the surface charge of the photocatalyst and the speciation of the saccharin molecule. For instance, in the photocatalytic degradation of similar organic pollutants using Titanium dioxide (TiO2), the pH affects the formation of hydroxyl radicals, which are primary oxidizing agents. While specific optimal pH ranges can vary depending on the catalyst and other water matrix components, it has been noted that acidic conditions can sometimes enhance the degradation rate of certain organic compounds. However, one study on the degradation of saccharin using UV/H2O2 and UV/PS processes found that the UV/H2O2 system showed excellent adaptability and stability under various pH conditions researchgate.net. Another study on the photocatalytic degradation of saccharin found that pH had a more significant influence on the degradation of a similar artificial sweetener, acesulfame (B1210027), than on saccharin researchgate.net.
UV irradiation is a critical component for the photocatalytic degradation of saccharin. In the absence of a catalyst, direct photolysis of saccharin under UV light is generally slow deswater.com. However, when combined with a photocatalyst like TiO2 or an oxidant like hydrogen peroxide (H2O2) or persulfate (PS), UV light initiates the generation of highly reactive radicals that drive the degradation process. The intensity of the UV irradiation directly impacts the rate of radical formation and, consequently, the degradation efficiency. Higher UV intensity generally leads to a faster degradation rate, up to a certain point where other factors like catalyst concentration or mass transfer become limiting. One comparative study demonstrated that a UV/H2O2 process completely degraded 20 mg/L of saccharin within 45 minutes researchgate.net.
The concentration of the catalyst is another vital parameter. An increase in catalyst loading generally enhances the degradation rate by providing more active sites for the reaction and increasing the generation of hydroxyl radicals kirj.ee. However, beyond an optimal concentration, the degradation efficiency may plateau or even decrease. This can be attributed to increased turbidity of the solution, which can scatter the UV light and reduce its penetration, as well as the agglomeration of catalyst particles, which reduces the effective surface area ias.ac.in. For the photocatalytic treatment of saccharin, it was found that the degradation efficiency correlated positively with catalyst loading up to a certain point researchgate.net.
Table 1: Influence of Environmental Factors on Saccharin Degradation Efficiency
| Factor | Condition | Degradation Efficiency/Rate | Source(s) |
|---|---|---|---|
| pH | Varied (in UV/H₂O₂ system) | System showed excellent adaptability and stability | researchgate.net |
| Acidic vs. Neutral/Alkaline | Degradation of similar compounds can be enhanced in acidic conditions | nih.gov | |
| UV Irradiation | UV/H₂O₂ process | Complete degradation of 20 mg/L in 45 minutes | researchgate.net |
| UV-LED with TiO₂ | 99% degradation of saccharin | ed.ac.uk | |
| Direct UV photolysis | Very slow degradation | deswater.com | |
| Catalyst Conc. | Increasing TiO₂ loading | Positive correlation with removal efficiency up to a point | researchgate.net |
| Optimal concentration | Beyond this, efficiency may decrease due to light scattering | ias.ac.in | |
| Oxidant Conc. | Increasing H₂O₂ or PS | Significantly accelerated saccharin degradation | researchgate.net |
Biotic Transformation and Metabolite Formation in Environmental Systems
Role as a Soil Metabolite of Agrochemicals
Saccharin Sodium Salt Dihydrate is not only introduced into the environment through direct consumption and excretion but also forms as a transformation product of certain agricultural chemicals. Specifically, saccharin has been identified as a soil metabolite of several sulfonylurea herbicides researchgate.netnih.gov. These herbicides are widely used in agriculture for weed control in various crops.
The primary mechanism for the formation of saccharin from these herbicides is the cleavage of the sulfonylurea bridge, a key structural feature of this class of compounds juniperpublishers.com. This breakdown can occur through both chemical hydrolysis and microbial degradation in the soil juniperpublishers.com. For instance, the herbicide tribenuron-methyl has been shown to degrade in soil to form saccharin as one of its metabolites nih.gov. The metabolic pathway involves the breaking of the bond connecting the phenyl ring and the triazine ring of the herbicide molecule ed.ac.uk. Similarly, metsulfuron-methyl, another sulfonylurea herbicide, also biodegrades in soil to produce saccharin nih.gov.
Microbial Degradation Pathways and Bioremediation Strategies
The microbial degradation of Saccharin Sodium Salt Dihydrate is a key process in its natural attenuation in the environment. While saccharin is considered to be relatively persistent, studies have shown that it can be biodegraded by microbial communities under favorable conditions uni-lj.si. The efficiency of this biodegradation is largely dependent on the presence of sufficient nutrients, such as nitrogen and phosphorus, and a healthy microbial population uni-lj.si.
Recent research has begun to identify the specific microorganisms and potential pathways involved in saccharin degradation. For instance, in wastewater treatment systems, microbial communities dominated by the phylum Proteobacteria, particularly the family Rhodocyclaceae, have been implicated in the breakdown of saccharin plymouth.ac.uk. Studies on the treatment of high-strength sodium saccharin wastewater have revealed that genera such as Pseudomonas and Marinobacterium are predominant at different salinity levels and play a role in its removal nih.gov. The genus Rhodococcus is also known for its broad capabilities in degrading a wide range of organic pollutants and is considered a good candidate for the bioremediation of pharmaceutical and other xenobiotic compounds frontiersin.orgresearchgate.net.
The exact enzymatic pathways for the complete mineralization of saccharin are still under investigation. However, it is hypothesized that the initial steps involve the cleavage of the sulfonamide bond or the aromatic ring. The degradation of structurally similar benzisothiazole derivatives by Rhodococcus strains often involves hydroxylation of the benzene ring as an initial step.
Based on the understanding of microbial degradation, several bioremediation strategies can be considered for environments contaminated with saccharin:
Bioaugmentation: This strategy involves the introduction of specific microorganisms or microbial consortia with a known ability to degrade saccharin into the contaminated site frontiersin.orgresearchgate.net. This can enhance the degradation rate, especially in environments where the indigenous microbial population lacks the necessary catabolic genes. The use of a bacterial consortium has been shown to be effective in the simultaneous degradation of tribenuron-methyl and metsulfuron-methyl, which both produce saccharin as a metabolite nih.gov.
Biostimulation: This approach focuses on stimulating the growth and activity of the native microbial population by adding nutrients, electron acceptors, or other growth-limiting substances mdpi.com. For saccharin, ensuring sufficient levels of nitrogen and phosphorus could enhance its biodegradation in water and soil uni-lj.si.
Engineered Systems: For treating industrial wastewater with high concentrations of saccharin, engineered bioreactors, such as multistage contact oxidation reactors, have proven effective. These systems can maintain a high density of specialized microorganisms and provide optimal conditions for degradation, achieving high removal efficiencies for both chemical oxygen demand (COD) and saccharin nih.gov.
The development of effective bioremediation strategies relies on a deeper understanding of the microbial ecology and the specific biochemical pathways involved in the degradation of Saccharin Sodium Salt Dihydrate.
Molecular Interactions and Mechanistic Studies Excluding Mammalian/clinical Toxicology
Interactions with Microbial Systems
Saccharin (B28170) has been shown to exhibit significant antimicrobial properties, and studies have begun to unravel the precise mechanisms by which it affects bacteria. These effects are not merely bacteriostatic but involve complex interactions with fundamental bacterial processes.
Mechanisms of Bacterial Growth Inhibition and Cell Division Disruption
Saccharin demonstrates the ability to inhibit the growth of a range of clinically relevant pathogenic bacteria, including both Gram-negative and Gram-positive species. nih.govembopress.orgresearchgate.net Research has shown that saccharin can impede bacterial cell division, leading to a distinctive cellular filamentation. nih.govembopress.orgresearchgate.netscilit.com Time-lapse microscopy of E. coli treated with a 1.4% saccharin solution revealed that the cells developed an aberrant morphology, characterized by filamenting and swelling in the central region. news-medical.net This disruption of the normal cell division process is a key aspect of its antibacterial activity. nih.govembopress.org Studies have reported over 70% growth inhibition of Acinetobacter baumannii, Klebsiella pneumoniae, E. coli, and Staphylococcus aureus at a 2% saccharin concentration. news-medical.net Pseudomonas aeruginosa required a higher concentration of 6% for similar levels of inhibition. news-medical.net
Studies on Modulation of Bacterial Cell Envelope Stability and Lysis
A primary mechanism of saccharin's antimicrobial action is its ability to disrupt the stability of the bacterial cell envelope. nih.govembopress.org This disruption manifests as the formation of bulges on the cell surface, which ultimately leads to cell lysis and death. nih.govembopress.orgresearchgate.net This process of bulge-mediated cell lysis appears to be a more dominant factor in its antimicrobial effect than its impact on DNA replication. nih.gov The destabilization of the cell envelope also leads to increased permeability to other substances, including antibiotics. nih.govembopress.org This suggests that saccharin can potentially be used to re-sensitize multidrug-resistant pathogens to conventional antibiotics. nih.govresearchgate.net
Inhibition of Polymicrobial Biofilm Formation and Permeabilization to Antimicrobials
Biofilms, which are communities of microorganisms, are notoriously difficult to eradicate. Saccharin has demonstrated a significant ability to both inhibit the formation of new biofilms and disrupt established ones. nih.govembopress.orgresearchgate.net This has been observed for single-species biofilms of pathogens like A. baumannii and P. aeruginosa, as well as for more complex polymicrobial biofilms. nih.govnews-medical.net For instance, a 1% saccharin solution resulted in a 28% reduction in the formation of a polymicrobial biofilm, while an 8% solution led to a 55% reduction in an already established one. nih.gov In studies with P. aeruginosa and A. baumannii, 2% saccharin was able to inhibit biofilm formation by over 91% for both pathogens. news-medical.net Furthermore, saccharin can permeabilize the biofilm matrix, making the embedded bacteria more susceptible to antimicrobials. nih.gov
Macromolecular Binding Investigations
Beyond its effects on whole microbial cells, research has explored the interaction of saccharin with specific macromolecules, providing insight into its potential biological activities at a molecular level.
Ligand-DNA Interactions: Saccharin and Sodium Saccharin Binding to Human p53 Gene Promoter
The interaction between saccharin (SA) and sodium saccharin (SSA) with the promoter region of the human p53 gene has been investigated using spectroscopic and molecular modeling techniques. nih.govtandfonline.com The p53 gene is a critical tumor suppressor, and its promoter region is a key site for regulating its expression.
Studies have shown that both saccharin and its sodium salt can bind to the p53 gene promoter. nih.govtandfonline.com This interaction is characterized by a gradual increase in fluorescence intensity without a significant spectral shift, indicating the formation of a complex. nih.govtandfonline.com The binding is primarily driven by hydrogen and hydrophobic interactions. nih.govtandfonline.com
Molecular docking and dynamics simulations have provided more detailed insights into the binding sites. Docking studies initially suggested that both compounds were likely to bind to the 5'-DG56DG57-3' nucleotide sequence. nih.govtandfonline.com However, more extensive molecular dynamics simulations revealed that the preferential binding position for saccharin is the 5'-A1T3T4-3' sequence, while for sodium saccharin, it is the 5'-G44T45-3' sequence. nih.govtandfonline.com The binding of these sweeteners induces significant conformational changes in the DNA structure. nih.govtandfonline.com The mode of binding is described as groove binding. nih.govtandfonline.com
| Compound | Predicted Binding Site (Docking) | Predicted Binding Site (MD Simulation) | Primary Interaction Forces |
| Saccharin (SA) | 5'-DG56DG57-3' | 5'-A1T3T4-3' | Hydrogen and Hydrophobic |
| Sodium Saccharin (SSA) | 5'-DG56DG57-3' | 5'-G44T45-3' | Hydrogen and Hydrophobic |
Coordination Chemistry and Derivatization Research of Saccharin Sodium Salt Dihydrate
Saccharinate Ion as a Versatile Ligand in Metal Complexation
The saccharinate anion (sac), formed by the deprotonation of the N-H group of saccharin (B28170), is a highly adaptable ligand. scispace.comijrpr.com It can coordinate to metal centers through its nitrogen atom, the carbonylic oxygen, and the sulfonic oxygen atoms. ijrpr.com This multifunctionality enables it to form stable complexes with a vast number of metal ions and participate in various bonding modes, which dictates the resulting structure of the complex, be it mononuclear, binuclear, or a more extended polymeric network. ijrpr.comscielo.br
The coordination versatility of the saccharinate ion is well-documented, with several distinct modes of binding to metal centers having been identified through X-ray structural analysis. scielo.br
Monodentate N-Coordination: This is the most common mode of coordination, especially for divalent first-row transition metals (V-Zn). scispace.comscielo.br In these cases, the metal ion binds directly to the deprotonated nitrogen atom of the saccharinate ring. scielo.br
Monodentate O-Coordination: The saccharinate ion can also coordinate through a single oxygen atom. This typically involves the carbonyl oxygen, which is more basic than the sulfonyl oxygens. ijrpr.com This mode is less common and often occurs when bulky co-ligands are present, which sterically hinder coordination at the nitrogen atom. ijrpr.com Coordination through a sulfonyl oxygen is rare. ijrpr.com
Bidentate Coordination: The saccharinate ligand can act in a bidentate fashion, binding to a single metal center through two donor atoms. scielo.br This often involves the nitrogen and the carbonyl oxygen atoms, forming a chelate ring. scispace.comscielo.br
Bridging Coordination: More frequently, the bidentate capability of saccharinate is utilized to bridge two different metal centers. scielo.bracs.org A common bridging mode involves the nitrogen atom coordinating to one metal while the carbonyl oxygen binds to another, forming dinuclear or polynuclear structures. acs.orgacs.org More complex bridging can also involve the sulfonyl groups, leading to the formation of polymeric species. scispace.comscielo.br
| Coordination Mode | Description | Example(s) |
| N-Monodentate | The ligand binds to the metal center exclusively through the deprotonated nitrogen atom. | [M(sac)₂(H₂O)₄] where M = Co(II), Ni(II), Cu(II), Zn(II) scispace.comscielo.br |
| O-Monodentate | The ligand binds through the carbonyl oxygen atom. This is often forced by steric hindrance from other ligands. | Cu(sac)(PPh₃)₃ acs.orgacs.org |
| Bidentate (Chelating) | The ligand binds to a single metal center via both the nitrogen and carbonyl oxygen atoms. | [Pb(sac)₂(ophen)(H₂O)₂] scielo.br |
| Bidentate (Bridging) | The ligand connects two different metal centers, typically using the N and carbonyl O atoms. | [Cu(sac)(PPh₃)]₂ acs.orgacs.org |
The ability of the saccharinate ion to adopt various coordination modes directly influences the nuclearity of the resulting complexes.
Mononuclear Complexes: In these compounds, a single central metal ion is coordinated by one or more saccharinate ligands, along with other co-ligands such as water or ammonia (B1221849). scielo.bracs.org The most common examples are the tetraaquabis(saccharinato) complexes of transition metals, [M(sac)₂(H₂O)₄], where the saccharinate ligands are monodentate and coordinated through the nitrogen atom. scispace.comijrpr.com
Binuclear Complexes: Also known as dinuclear complexes, these feature two metal centers linked by bridging ligands. acs.orgacs.org The saccharinate ion can act as a bridge, often using its nitrogen and carbonyl oxygen atoms to connect the two metals. acs.orgacs.org An example is [Cu(sac)(PPh₃)]₂, where the saccharinate ligand bridges two copper centers. acs.org
Polynuclear Complexes: The bridging capability of saccharinate can extend to form complex polymeric structures. scispace.comscielo.br In some cases, the sulfonyl oxygen atoms also participate in coordination, allowing the ligand to link multiple metal centers and generate one-, two-, or three-dimensional networks. scispace.comscielo.br An example is the polymeric thallium(I) complex, [Tl₂(sac)₂(H₂O)]n, where the saccharinate anion acts as a chelating and bridging ligand involving N, carbonyl O, and sulfonyl O atoms. scispace.comscielo.br
Synthesis and Characterization of Metal Complexes
The synthesis of metal-saccharinate complexes is often straightforward. A common method involves the reaction of a water-soluble metal salt with sodium saccharinate in an aqueous solution. blogspot.com The resulting aqua-complexes, such as [M(sac)₂(H₂O)₄]·2H₂O, frequently serve as convenient precursors for the synthesis of mixed-ligand complexes, as the coordinated water molecules are labile and can be readily substituted by other neutral ligands. ijrpr.comresearchgate.net Characterization of these complexes is typically achieved using techniques such as elemental analysis, FT-IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. blogspot.comresearchgate.netscribd.com
Saccharinate forms stable complexes with a wide range of transition metal ions. The divalent cations of the first transition series, from vanadium to zinc, show a distinct preference for coordinating with the saccharinate anion through its deprotonated nitrogen atom. scispace.comscielo.br This leads to the formation of a well-characterized series of isostructural octahedral complexes with the general formula [M(sac)₂(H₂O)₄], where M = Fe(II), Co(II), Ni(II), Cu(II), or Zn(II). scispace.comijrpr.com
Beyond the first transition series, saccharinate also readily forms complexes with heavier transition metals like cadmium(II) and mercury(II). scielo.br In many of these complexes, such as [Cd(sac)₂(NH₃)₄] and [Hg(sac)₂(bipy)], the coordination also occurs via the nitrogen atom. scielo.br
| Metal Ion | Example Complex Formula | Coordination Geometry |
| Fe(II) | [Fe(sac)₂(H₂O)₄] | Octahedral |
| Co(II) | [Co(sac)₂(H₂O)₄] | Octahedral |
| Ni(II) | [Ni(sac)₂(H₂O)₄] | Octahedral |
| Cu(II) | [Cu(sac)₂(H₂O)₄] | Octahedral |
| Zn(II) | [Zn(sac)₂(H₂O)₄] | Octahedral |
| Cd(II) | [Cd(sac)₂(pyet)₂] | Octahedral |
| Hg(II) | [Hg(sac)₂(bipy)] | Distorted Tetrahedral |
A significant area of research involves the synthesis of mixed-ligand complexes where saccharinate is coordinated to a metal center alongside other ligands, some of which may possess biological activity. ijrpr.comresearchgate.net The aqua-saccharinato complexes are common starting materials for these syntheses. ijrpr.com The addition of neutral ligands, such as pyridine, imidazole, or various amines, to a solution of the aqua-complex leads to the displacement of the water molecules and the formation of new, stable mixed-ligand species. ijrpr.com
Examples of such complexes include:
Tetrahedral complexes like [Zn(sac)₂(py)₂] (py = pyridine) and [Zn(sac)₂(im)₂] (im = imidazole). scielo.br
Square-pyramidal species such as [Cu(H₂O)(sac)₂(nic)₂] (nic = nicotinamide). scielo.br
Octahedral complexes like [Ni(sac)₂(ea)₂] (ea = monoethanolamine). scielo.br
Dinuclear complexes like [M₂(sac)₄(bheppz)(H₂O)₄] where M = Co(II), Ni(II), Cu(II), Zn(II) and bheppz = N,N'-bis(2-hydroxyethyl)piperazine. researchgate.net
Silver(I) complexes with ligands like 2-(2-pyridyl)benzimidazole, forming species such as [Ag(sac)(pbi)]. redalyc.org
The study of these mixed-ligand systems is of interest because the combination of saccharinate with other biologically relevant molecules can lead to compounds with novel structural features and potentially enhanced or modified biological properties. redalyc.org
Investigation of Saccharinate Salt Derivatives for Specific Applications
Research has extended beyond simple metal coordination complexes to the synthesis and investigation of saccharinate salt derivatives for a variety of specific applications, particularly in catalysis and pharmaceuticals. nih.govacs.org
In the field of catalysis, various saccharin derivatives have been developed and employed as efficient, often recyclable, homogeneous catalysts for a range of organic transformations. nih.govrsc.org These include:
Pyridinium saccharinate salts: Used as catalysts for acylation reactions. nih.gov
Saccharin-N-sulfonic acid: A strong acid catalyst used for alcohol protection, acetylation, and multicomponent reactions. nih.gov
In pharmaceutical science, forming saccharinate salts of active pharmaceutical ingredients (APIs) has emerged as a strategy to improve key properties like water solubility. acs.org Many APIs are poorly soluble in water, which can limit their bioavailability. Conversion to a saccharinate salt can significantly enhance aqueous solubility. acs.orgresearchgate.net Research has demonstrated the successful formation of saccharinate salts with a range of APIs, including quinine, sertraline, amlodipine, and derivatives of the anti-tubercular drug isoniazid (B1672263). acs.orgrsc.org The formation of these salts is a spontaneous process, and analysis of their crystal structures reveals extensive hydrogen-bonding networks that contribute to their stability. acs.orgresearchgate.net
| Derivative Type | Example Derivative | Investigated Application |
| Catalytic Salt | Pyridinium saccharinate | Homogeneous catalyst for acylation of alcohols. nih.gov |
| Acid Catalyst | Saccharin-N-sulfonic acid | Catalyst for protection of alcohols and aldehydes. nih.gov |
| API Salt | Amlodipine saccharinate | Increased water solubility of the API. acs.org |
| API Salt | Vanillin isoniazid saccharinate | Increased water solubility of an anti-tubercular drug derivative. researchgate.netrsc.org |
Electrochemical Applications: Role in Zinc Anode Performance Enhancement
Saccharin sodium has been identified as a key electrolyte additive for improving the performance and stability of zinc-ion batteries. In aqueous electrolytes, the presence of the saccharinate anion plays a crucial role in regulating the electrochemical environment at the zinc anode surface. Research indicates that saccharin sodium can function as a multifunctional additive. nih.govsigmaaldrich.com
Furthermore, theoretical and experimental studies have shown that additives like saccharin sodium can alter the solvation shell of the zinc ions (Zn²⁺) in the electrolyte. nih.gov This modification facilitates more uniform deposition of zinc onto the anode during the charging process, further contributing to the suppression of dendritic growth and improving the reversibility of the zinc plating/stripping process. By inhibiting the corrosion of the zinc anode and the decomposition of water in aqueous electrolytes, saccharin sodium helps to widen the electrochemical stability window of the battery system. rsc.org
The table below summarizes findings from cyclic voltammetry studies, which are used to investigate the electrochemical behavior of substances like sodium saccharin. peacta.org
| Parameter | Observation | Implication in Batteries |
| Redox Peaks | Exhibits distinct oxidation and reduction peaks in cyclic voltammetry. peacta.org | Indicates electrochemical activity that can be harnessed to influence electrode processes. |
| SEI Layer | Contributes to the formation of a stable solid electrolyte interphase (SEI). nih.gov | Suppresses dendrite growth on the anode, enhancing battery safety and lifespan. |
| Ion Transport | Alters the desolvation behavior of metal ions (e.g., Li⁺, Zn²⁺). nih.gov | Improves the kinetics of ion transport at the electrode/electrolyte interface. |
| Corrosion Inhibition | Suppresses the corrosion of the zinc anode. rsc.org | Increases the stability and longevity of the zinc anode in aqueous systems. |
Crystal Engineering of Co-crystals and Salts
Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties. usf.edu Saccharin, due to its acidic nature (pKa = 1.6), readily forms salts and co-crystals with various active pharmaceutical ingredients (APIs) and other molecules. core.ac.ukrsc.org Saccharin sodium salt dihydrate itself serves as a fundamental building block in this field.
The formation of saccharinate salts with basic APIs is a widely used strategy to enhance the aqueous solubility of poorly soluble drugs. core.ac.uk In these structures, a proton is transferred from the acidic N-H group of saccharin to a basic site on the API, resulting in an ionic salt composed of the saccharinate anion and the protonated API cation. core.ac.uk These salts often exhibit significantly improved dissolution rates compared to the neutral API or its co-crystals.
In addition to simple salt formation, saccharin and its sodium salt are used to construct more complex crystalline architectures known as co-crystals. In a co-crystal, the components are held together by non-covalent interactions, primarily hydrogen bonds, without the transfer of a proton. core.ac.uk However, research has also revealed the existence of "ionic cocrystals" where molecular saccharin exists as both a neutral species and an ion within the same crystal lattice. rsc.org This discovery highlights the rich and complex crystal chemistry of saccharin. The study of the mechanical properties of saccharin sodium salt dihydrate crystals through techniques like nanoindentation provides further insight into the relationship between its crystal structure and physical characteristics, which is crucial for its application in solid-state formulations. rsc.org
Theoretical and Spectroscopic Characterization of Saccharinate Complexes
A comprehensive understanding of the properties and behavior of saccharinate complexes relies on a combination of theoretical modeling and spectroscopic analysis. These methods provide deep insights into the electronic structure and bonding within these molecules.
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of saccharinate complexes. nih.govresearchgate.net These theoretical studies allow researchers to model the geometry, bonding, and electronic properties of the saccharinate ion and its metal complexes with a high degree of accuracy. ijrpr.comnih.gov
Such calculations are essential for:
Optimizing Molecular Geometry: Theoretical methods can predict the most stable three-dimensional arrangement of atoms in saccharinate complexes. ijrpr.com
Analyzing Molecular Orbitals: Studies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's reactivity and electronic transitions. nih.gov For instance, the distribution of electron density in these orbitals can identify sites prone to nucleophilic or electrophilic attack.
Understanding Bonding: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories are used to analyze charge transfer, bond order, and the nature of interactions within the molecule, such as the coordination bonds between the saccharinate ligand and a metal center. nih.gov
Interpreting Spectroscopic Data: Quantum chemical calculations are crucial for assigning vibrational modes observed in IR and Raman spectra, helping to correlate specific spectral features with molecular structure. ijrpr.comnih.gov
These theoretical approaches have been successfully applied to study the electronic structure of various metal-saccharinate complexes, providing a fundamental understanding that complements experimental findings. nih.gov
Analysis of Vibrational and Electronic Spectra
Vibrational and electronic spectroscopy are primary experimental techniques for characterizing saccharinate complexes. ijrpr.com
Vibrational Spectroscopy (FT-IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. libretexts.org For saccharinate complexes, these techniques are particularly sensitive to the coordination environment of the saccharinate ligand. ijrpr.com Key vibrational bands, such as the carbonyl (C=O) and sulfonyl (SO₂) stretching frequencies, are used as diagnostic markers. nih.gov
v(CO) Vibrations: The stretching frequency of the carbonyl group is particularly informative. When the carbonyl oxygen is involved in coordination with a metal ion, the v(CO) band shifts to a lower frequency compared to the free saccharinate ion. The magnitude of this shift can provide information about the strength of the metal-oxygen bond. ijrpr.com
v(SO₂) Vibrations: The asymmetric and symmetric stretching modes of the sulfonyl group are also sensitive to the molecular environment and can be used for structural correlations. nih.gov
The table below shows characteristic IR absorption frequencies for sodium saccharinate, which are used to identify its functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching, v(CO) | ~1642 | ijrpr.com |
| Sulfonyl (SO₂) | Asymmetric Stretching, v(as)(SO₂) | ~1360 | blogspot.com |
| Sulfonyl (SO₂) | Symmetric Stretching, v(s)(SO₂) | ~1180 | blogspot.com |
Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information about the electronic transitions within a molecule or complex. scribd.com In the case of transition metal saccharinate complexes, the UV-Vis spectra are dominated by d-d electronic transitions of the metal ion and charge-transfer bands. The position and intensity of these absorption bands are characteristic of the metal ion's oxidation state and the coordination geometry of the complex (e.g., octahedral or tetrahedral). nih.govresearchgate.net By analyzing these spectra, researchers can confirm the formation of the desired complex and deduce its electronic properties. blogspot.comacs.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
